![molecular formula C9H7N3O3 B1343731 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-24-8](/img/structure/B1343731.png)
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Übersicht
Beschreibung
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₇N₃O₂. It is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Substitution: Halogenated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as kinases involved in cell signaling pathways. By inhibiting these kinases, it can modulate cellular processes like proliferation and apoptosis, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine core but lacks the methyl and aldehyde groups.
6-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the nitro and aldehyde groups.
Uniqueness
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biologische Aktivität
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- CAS Number : 44190488
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have utilized the Vilsmeier-Haack reagent for the introduction of the aldehyde group, showcasing an efficient synthetic route that allows for the modification of various substituents on the pyrrolopyridine scaffold .
1. Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. Specifically, compounds with this scaffold have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors. For example, a related compound demonstrated an IC value of 1.9 µM against FGFR1 .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Studies have reported that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. Some compounds showed IC values as low as 0.02 µM for COX-2, indicating strong anti-inflammatory activity .
The mechanism through which these compounds exert their biological effects often involves interaction with specific protein targets. For instance, the binding mode of FGFR inhibitors has been elucidated through co-crystallization studies, revealing critical hydrogen bonding interactions that enhance binding affinity and specificity .
Case Study 1: FGFR Inhibition
In a study by Jin et al., a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. The lead compound exhibited potent anti-proliferative effects against Hep3B liver cancer cells, with significant reductions in cell viability observed at low concentrations .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives revealed that certain compounds exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one derivative showed an edema inhibition percentage significantly higher than that of celecoxib in carrageenan-induced models .
Comparative Data Table
Compound Name | Target Enzyme | IC Value (µM) | Biological Activity |
---|---|---|---|
This compound | FGFR1 | 1.9 | Anticancer |
Pyrrolo[2,3-b]pyridine Derivative A | COX-2 | 0.02 | Anti-inflammatory |
Pyrrolo[2,3-b]pyridine Derivative B | COX-1 | 0.04 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Vilsmeier-Haack formylation. For example, the aldehyde group can be introduced by reacting a brominated pyrrolo[2,3-b]pyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with hexamine in a water-acetic acid mixture under reflux . Subsequent nitration and methylation steps are performed to install the nitro and methyl groups. Purification via silica gel chromatography with gradients of dichloromethane/ethyl acetate is recommended .
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC. Key NMR signals include the aldehyde proton at δ ~9.9–10.1 ppm (singlet) and aromatic protons in the pyrrolo[2,3-b]pyridine core (δ 8.5–9.0 ppm). HRMS confirms the molecular ion ([M+H]⁺), while HPLC ensures >95% purity .
Q. What are the stability considerations for intermediates during synthesis?
The 3-amino-pyrrolo[2,3-b]pyridine intermediate is prone to rapid decomposition. Immediate use in subsequent reactions (e.g., acylation with nicotinoyl chloride) is advised without prolonged storage. Reactions should be conducted under inert atmospheres (N₂ or Ar) to minimize oxidation .
Advanced Research Questions
Q. How can the reactivity of the nitro group be exploited for further functionalization?
The nitro group serves as a directing group for electrophilic substitution or can be reduced to an amine for diversification. Catalytic hydrogenation (H₂/Pd-C or Raney Ni) converts the nitro group to NH₂, enabling coupling reactions (e.g., amide formation) . Computational studies (DFT) can predict regioselectivity in substitution reactions .
Q. What strategies optimize the yield of Suzuki-Miyaura cross-coupling reactions for pyrrolo[2,3-b]pyridine derivatives?
Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient heterocycles.
- Base : K₂CO₃ or Cs₂CO₃ in toluene/ethanol mixtures.
- Temperature : 105–110°C under argon .
- Boronic acid stoichiometry : 1.2–1.5 equivalents to drive reaction completion .
Q. How do steric and electronic effects influence the biological activity of derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., NO₂) enhance binding to targets like SIRT2 by increasing electrophilicity. Substituents at the 3-carbaldehyde position (e.g., aryl groups from Grignard additions) improve hydrophobic interactions in enzyme pockets .
Q. What computational methods are used to predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations assess interactions with proteins like SIRT2. Key parameters include binding affinity (ΔG), hydrogen-bond networks, and π-π stacking with aromatic residues. Validation via isothermal titration calorimetry (ITC) is recommended .
Q. Data Contradiction Analysis
Q. Discrepancies in reported NMR chemical shifts for similar derivatives—how to resolve?
Variations in δ values may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism. For example, the NH proton in DMSO-d₆ appears as a broad singlet at δ 12.9–13.4 ppm, while in CDCl₃, it may shift upfield. Cross-referencing with HRMS and 2D NMR (HSQC, HMBC) resolves ambiguities .
Q. Methodological Best Practices
Q. How to mitigate byproduct formation during formylation?
Use freshly distilled hexamine and monitor reaction progress via TLC. Quenching with ice-water precipitates the aldehyde, reducing side reactions. Recrystallization from ethanol/water improves purity .
Q. What purification techniques are optimal for nitro-substituted pyrrolo[2,3-b]pyridines?
Flash chromatography with dichloromethane/methanol gradients (95:5 to 90:10) effectively separates polar byproducts. For scale-up, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised .
Eigenschaften
IUPAC Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-8(12(14)15)2-7-6(4-13)3-10-9(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUAEPXHQCUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646871 | |
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-24-8 | |
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.